N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring fused with an indene moiety, which is further substituted with a methoxy group and a carboxamide functionality. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound, also known as “N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-2-carboxamide”, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert one or more of these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound affects multiple biochemical pathways
Result of Action
Given the various biological activities associated with indole derivatives , it’s likely that this compound exerts multiple effects at the molecular and cellular levels.
Preparation Methods
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carboxylic acid derivative.
Coupling of the Indene and Benzo[d]thiazole Moieties: The final step involves coupling the indene and benzo[d]thiazole moieties through a nucleophilic substitution reaction, forming the desired carboxamide linkage.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce production costs.
Chemical Reactions Analysis
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carboxamide functionality, converting it to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find applications in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide can be compared with other benzo[d]thiazole derivatives and indene-based compounds. Similar compounds include:
Benzo[d]thiazole-2-carboxamide: Lacks the indene moiety and methoxy substitution, resulting in different chemical and biological properties.
2-Methoxy-1H-indene: Lacks the benzo[d]thiazole ring, leading to different reactivity and applications.
N-Methylbenzo[d]thiazole-2-carboxamide: Lacks the indene moiety, affecting its overall structure and function.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-19(10-13-6-2-3-7-14(13)11-19)12-20-17(22)18-21-15-8-4-5-9-16(15)24-18/h2-9H,10-12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJHDRZRXGDLMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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